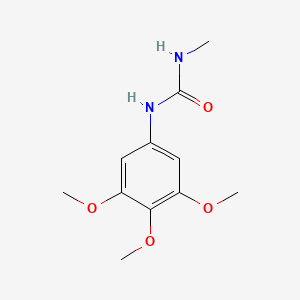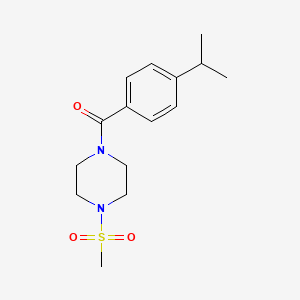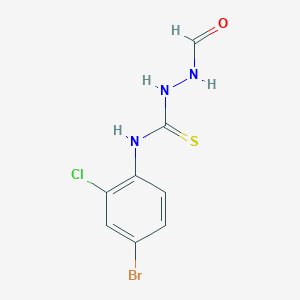![molecular formula C18H18N4O3 B4687032 1-[4-(acetylamino)phenyl]-5-oxo-N-2-pyridinyl-3-pyrrolidinecarboxamide](/img/structure/B4687032.png)
1-[4-(acetylamino)phenyl]-5-oxo-N-2-pyridinyl-3-pyrrolidinecarboxamide
Overview
Description
1-[4-(acetylamino)phenyl]-5-oxo-N-2-pyridinyl-3-pyrrolidinecarboxamide, also known as AP5 or Ro 25-6981, is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor subtype NR2B. NMDA receptors play a crucial role in synaptic plasticity, learning, and memory formation. AP5 has been extensively studied for its potential therapeutic applications in neurological disorders such as Alzheimer's disease, Parkinson's disease, and stroke.
Mechanism of Action
1-[4-(acetylamino)phenyl]-5-oxo-N-2-pyridinyl-3-pyrrolidinecarboxamide selectively binds to the NR2B subunit of the NMDA receptor, blocking the binding of glutamate and preventing the influx of calcium ions into the cell. This inhibition of NR2B-containing NMDA receptors reduces excitotoxicity and oxidative stress, which are major contributors to neuronal damage in neurological disorders.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects, including reducing neuronal damage, improving memory and cognitive function, and reducing motor deficits. This compound has also been shown to have anti-inflammatory effects and to reduce oxidative stress in the brain.
Advantages and Limitations for Lab Experiments
1-[4-(acetylamino)phenyl]-5-oxo-N-2-pyridinyl-3-pyrrolidinecarboxamide has several advantages for use in lab experiments. It is a selective antagonist of NR2B-containing NMDA receptors, which allows for more precise targeting of specific receptors. This compound is also highly potent, with an IC50 value of 60 nM. However, this compound does have some limitations, including poor solubility in water and a short half-life in vivo.
Future Directions
There are several future directions for research on 1-[4-(acetylamino)phenyl]-5-oxo-N-2-pyridinyl-3-pyrrolidinecarboxamide. One area of interest is the potential use of this compound in treating traumatic brain injury, which is a major cause of disability and death worldwide. Another area of interest is the development of more potent and selective NR2B antagonists with improved pharmacokinetic properties. Additionally, the role of NR2B-containing NMDA receptors in other neurological disorders, such as epilepsy and depression, warrants further investigation.
Scientific Research Applications
1-[4-(acetylamino)phenyl]-5-oxo-N-2-pyridinyl-3-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic applications in neurological disorders. In animal models of Alzheimer's disease, this compound has been shown to improve memory and cognitive function. In Parkinson's disease models, this compound has been shown to reduce motor deficits. This compound has also been investigated for its potential use in treating stroke by reducing neuronal damage and improving recovery.
properties
IUPAC Name |
1-(4-acetamidophenyl)-5-oxo-N-pyridin-2-ylpyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-12(23)20-14-5-7-15(8-6-14)22-11-13(10-17(22)24)18(25)21-16-4-2-3-9-19-16/h2-9,13H,10-11H2,1H3,(H,20,23)(H,19,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUYVRMABMFQTKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(tert-butyl)-2-{[(4-nitrophenyl)sulfonyl]amino}benzamide](/img/structure/B4686961.png)
![1'-({[5-(2-thienyl)-3-isoxazolyl]methoxy}acetyl)-1,4'-bipiperidine](/img/structure/B4686980.png)
![2-[(4-methyl-2-pyrimidinyl)thio]-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B4686994.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B4687006.png)


![N-[2-(trifluoromethyl)phenyl]-1-indolinecarboxamide](/img/structure/B4687031.png)

![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-2-chloro-4-nitrobenzamide](/img/structure/B4687041.png)


